Home > Products > Screening Compounds P128452 > 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea - 55807-85-7

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea

Catalog Number: EVT-4965984
CAS Number: 55807-85-7
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a potent and highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with good oral pharmacokinetic properties. It was developed to overcome the limitations of earlier FLT3 inhibitors, which suffered from issues such as insufficient potency, suboptimal oral pharmacokinetics, or inadequate tolerability at effective doses. AC220 has demonstrated a desirable safety and pharmacokinetic profile in humans and is currently in phase II clinical trials for the treatment of acute myeloid leukemia (AML). []

Relevance: AC220 and N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chlorophenyl)urea share the core structure of a urea moiety linked to a 5-tert-butyl-isoxazol-3-yl group. [] The shared presence of these key structural features classifies these two compounds as structurally related.

1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase, which is involved in inflammatory responses. It has advanced into human clinical trials for the treatment of autoimmune diseases. BIRB 796 binds to p38α MAP kinase with high affinity, displacing the activation loop and occupying a lipophilic domain within the kinase. It effectively inhibits TNF-α production in mice when dosed orally. [, ]

Relevance: BIRB 796, like N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chlorophenyl)urea, contains a urea moiety, which is essential for its binding to p38α MAP kinase. [] The presence of the urea group, a key pharmacophore for hydrogen bonding, establishes a structural relationship between these two compounds.

Octyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate

Compound Description: This compound features a 5-tert-butyl-1H-pyrazol-3-yl group linked to a benzimidazole core. The octyl chain is folded, rather than adopting an all-trans chain-extended conformation. [, ]

Relevance: The 5-tert-butyl-1H-pyrazol-3-yl group present in this compound is also a key structural feature of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chlorophenyl)urea. [, ] The presence of this shared substituent suggests a structural relationship between the two compounds.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor. This compound demonstrates strong inhibitory effects against FLT3-ITD mutants and associated oncogenic mutations. It also effectively disrupts FLT3-ITD-mediated signaling pathways, inducing apoptosis and arresting the cell cycle in the G0/G1 phase. []

Relevance: CHMFL-FLT3-213 and N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chlorophenyl)urea both contain the 5-(tert-butyl)isoxazol-3-yl group and the urea moiety. [] These shared structural elements establish a structural connection between the two compounds.

(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

Compound Description: ABT-102 is a potent TRPV1 antagonist developed for pain management. It exhibits high selectivity for TRPV1 receptors over other TRP receptors and a range of other receptors, ion channels, and transporters. ABT-102 effectively blocks various modes of TRPV1 receptor activation, including those triggered by capsaicin, protons, and heat. [, ]

Relevance: While ABT-102 doesn't share the same core structure as N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chlorophenyl)urea, both compounds are classified as urea derivatives. [] This categorization highlights a connection based on the shared urea functionality, a common structural motif in medicinal chemistry.

Overview

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound notable for its structural features, which include an isoxazole ring, a tert-butyl group, and a chlorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Source

The compound is synthesized through established organic chemistry methods, and its synthesis has been documented in various research articles and chemical databases. It is commercially available for research purposes from suppliers like BenchChem.

Classification

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea can be classified as a urea derivative, specifically an isoxazole-containing compound. Its unique structure allows it to participate in various chemical reactions, making it a valuable entity in medicinal chemistry and material science.

Synthesis Analysis

Methods

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea typically involves several key steps:

  1. Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This step can utilize various methodologies, including microwave-assisted synthesis for improved yields .
  2. Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions. This can be achieved through the reaction of tert-butyl halides with suitable nucleophiles under basic conditions.
  3. Formation of the Urea Linkage: The final step involves the reaction of the isoxazole derivative with a chlorophenyl isocyanate to form the urea linkage. This step can be optimized for yield and purity through various purification techniques like chromatography.

Technical Details

The synthesis may also involve intermediate compounds that are characterized by their own unique properties and reactivity profiles. Advanced techniques such as high-throughput screening and flow chemistry may be employed to enhance efficiency in industrial settings.

Molecular Structure Analysis

Structure

The molecular formula of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea is C14H15ClN2O2C_{14}H_{15}ClN_{2}O_{2}. The structural representation includes:

  • An isozazole ring (five-membered ring containing nitrogen and oxygen).
  • A tert-butyl group attached to the isoxazole.
  • A chlorophenyl group connected through a urea linkage.

Data

PropertyValue
Molecular Weight328.2 g/mol
IUPAC Name1-(5-tert-butyl-1,2-isoxazol-3-yl)-3-(4-chlorophenyl)urea
InChIInChI=1S/C14H15ClN2O2/c1-14(2,3)10-7-11(19-21-10)18-13(20)17-9-6-4-5-8(15)12(9)16/h4-7H,1-3H3,(H2,17,18,19,20)
Canonical SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
  2. Reduction: Reduction reactions can modify functional groups within the compound using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group when reacted with nucleophiles such as amines or thiols under basic conditions .

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution: Amines and thiols under basic conditions.
Mechanism of Action

The mechanism of action for 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea involves its interaction with specific biological targets such as enzymes or receptors. The structural components—especially the isoxazole ring—play crucial roles in binding to these targets, influencing biochemical pathways and exerting pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with organic compounds:

  • Appearance: Typically solid at room temperature.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Relevant Data or Analyses

Studies have shown that derivatives of urea compounds often exhibit varied biological activities, including anti-inflammatory and antimicrobial properties, making them candidates for further pharmacological exploration .

Applications

Scientific Uses

1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea has potential applications in several scientific domains:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Material Science: Used in synthesizing polymers or materials with specific thermal or mechanical properties.
  3. Biological Research: Investigating enzyme interactions or cellular processes due to its unique structural features.

This compound represents a significant area of interest for researchers exploring new therapeutic agents and materials with specialized properties.

Synthetic Methodologies & Structure-Activity Relationship (SAR) Optimization

Multi-step Synthesis Strategies for Isoxazole-Urea Hybrid Architectures

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea relies on convergent strategies that couple functionalized isoxazole and chlorophenyl precursors. A core approach involves the initial preparation of 5-(tert-butyl)isoxazol-3-amine, achieved via cyclocondensation of appropriate 1,3-dicarbonyl equivalents with hydroxylamine derivatives under acidic or basic catalysis [4]. The tert-butyl group is typically introduced early using pivaloyl equivalents or pre-functionalized building blocks like 4,4-dimethyl-3-oxopentanenitrile to ensure regioselective isoxazole ring formation [3].

The urea linkage is then forged using two primary routes:

  • Isocyanate Route: 4-Chlorophenyl isocyanate reacts with 5-(tert-butyl)isoxazol-3-amine in anhydrous aprotic solvents (e.g., THF, DCM), often at 0°C to room temperature. This method provides high yields (>80%) due to the electrophilicity of the isocyanate [7].
  • Carbonyldiimidazole (CDI) Activation: 5-(tert-butyl)isoxazol-3-amine is treated with CDI to form an imidazolyl carbamate intermediate. Subsequent nucleophilic addition by 4-chloroaniline generates the unsymmetrical urea. This route minimizes diurea formation and is advantageous for acid-sensitive intermediates [3].

Table 1: Comparative Synthetic Routes to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea

RouteKey Reagents/ConditionsYield (%)Advantages
Isocyanate Coupling4-Cl-C₆H₄-NCO, THF, 0°C→RT, 12h80-85High efficiency, fewer steps
CDI-MediatedCDI, DCM, RT; then 4-Cl-C₆H₄-NH₂, Δ75-78Avoids isocyanate handling, better regiocontrol
Direct PhosgenationCOCl₂, TEA, Toluene; then amine coupling70-72Scalable but hazardous reagents

Regioselective Functionalization of the Isoxazole Core for Bioactivity Enhancement

Isoxazole ring substitution significantly modulates bioactivity. Position 3 anchors the urea pharmacophore, while positions 4 and 5 tolerate sterically demanding groups. The 5-(tert-butyl) group is preferred over alkyl or aryl alternatives due to optimal steric/electronic properties:

  • Position 3: Electrophilic substitution is unfavorable here. Instead, the C-3 nitrogen is exploited for urea linkage formation, acting as an H-bond acceptor critical for target binding [6].
  • Position 4: Susceptible to nucleophilic attack. Methyl or phenyl substituents here diminish EPAC antagonist activity by 5-10 fold, attributed to distorted dihedral angles with the urea moiety [4] [6].
  • Position 5: Tolerates bulky hydrophobic groups. Replacing tert-butyl with cyclohexyl (e.g., NY0173) maintains EPAC inhibition (IC₅₀ ~5 μM), while smaller groups (methyl, H) reduce potency due to weakened van der Waals interactions in hydrophobic binding pockets [2].

Regioselective synthesis leverages 1,3-dipolar cycloadditions between nitrile oxides and alkynes. For C-5 alkylation, nitrile oxides derived from pivalaldehyde oxime react with electron-deficient acetylenes under [3+2] cycloadditions, ensuring exclusive 3,5-disubstitution [4] [6]. Microwave-assisted methods enhance regiocontrol (>98:2) and reduce reaction times [6].

Impact of tert-Butyl Substituent Positioning on Molecular Recognition Dynamics

The C-5 tert-butyl group is a critical pharmacophore. SAR studies on EPAC inhibitors reveal:

  • Steric Optimization: tert-Butyl provides optimal fit within a hydrophobic subpocket of EPAC's CBD (cAMP-binding domain). Isosteric replacement with n-propyl reduces inhibitory activity by 8-fold, while bulkier adamantyl abolishes binding due to cavity size limitations [2] [9].
  • Conformational Rigidity: The tert-butyl group restricts rotation around the C5-C4 bond, pre-organizing the isoxazole ring for π-stacking with Phe/Tyr residues. This lowers the entropic penalty of binding compared to flexible alkyl chains [3].
  • Metabolic Shielding: The tert-butyl group impedes oxidative metabolism by cytochrome P450 enzymes at the isoxazole C-4 position, enhancing metabolic stability (in vitro t₁/₂ >120 min vs. <30 min for 5-methyl analogues) [9].

Computational docking shows the tert-butyl group engages in hydrophobic contacts with Val86, Leu82, and Ile65 in EPAC2, contributing ~40% of the total binding energy. Mutagenesis studies confirm that mutation of Leu82 to Ala reduces inhibitor affinity by 15-fold [2].

Role of Chlorophenyl Urea Linkage in Target-Specific Binding Affinity

The 4-chlorophenyl-urea segment drives key intermolecular interactions:

  • Halogen Bonding: The para-chlorine acts as an X-bond donor to backbone carbonyl oxygens (e.g., Gly83 in EPAC2), with Cl···O distances of ~3.1 Å and angles near 165°. Fluorine or bromine substitutions retain activity, but methyl or methoxy groups diminish potency, confirming halogen bonding’s role [4] [7].
  • H-Bond Network: Urea N-H groups donate H-bonds to Glu73 (bond length: 2.8 Å), while the carbonyl oxygen accepts H-bonds from Lys81. This dual H-bonding is abolished in N-methylated ureas, causing >50-fold loss in activity [7].
  • Dihedral Angle Effects: A near-perpendicular dihedral angle (~85°) between the chlorophenyl and urea planes optimizes H-bond geometry and reduces steric clash. Planar analogues exhibit 3-fold lower affinity [4].

Table 2: SAR of Chlorophenyl Urea Substitutions in EPAC Inhibition

R Group on PhenylEPAC2 IC₅₀ (μM)Key Interactions
4-Cl4.4Halogen bond (Gly83), H-bonds (Glu73, Lys81)
3,4-diCl3.7Enhanced lipophilicity; additional halogen bond
4-F5.2Weaker X-bond vs. Cl
4-OCH₃42.1Loss of X-bond; steric clash
3-NO₂8.9Electron withdrawal enhances H-bond donation

Comparative studies with 3,4-dichlorophenyl analogues show marginally improved potency due to enhanced hydrophobic contact surface area. However, 2,4-dichloro derivatives exhibit steric hindrance, reducing affinity by 4-fold [2] [4].

Concluding Remarks

The optimization of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea exemplifies rational SAR-driven design: regioselective isoxazole functionalization at C-5, strategic tert-butyl placement for hydrophobic engagement, and halogen bonding via the para-chlorophenyl urea. These principles continue to guide the development of high-affinity EPAC probes and related therapeutics.

Properties

CAS Number

55807-85-7

Product Name

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19)

InChI Key

YKEKTHFXOCGZLG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.